(2-Ethoxyethyl)hydrazine dihydrochloride
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Overview
Description
(2-Ethoxyethyl)hydrazine dihydrochloride: is a chemical compound with the molecular formula C4H14Cl2N2O and a molecular weight of 177.07 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Ethoxyethyl)hydrazine dihydrochloride typically involves the reaction of ethoxyethyl chloride with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yield and purity. The reaction conditions are optimized to ensure efficient production while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: (2-Ethoxyethyl)hydrazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common electrophiles include alkyl halides and acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may yield substituted hydrazine derivatives .
Scientific Research Applications
Chemistry: In chemistry, (2-Ethoxyethyl)hydrazine dihydrochloride is used as a reagent in various organic synthesis reactions. It is particularly useful in the preparation of hydrazine derivatives and other nitrogen-containing compounds .
Biology: In biological research, this compound is used as a precursor in the synthesis of biologically active molecules. It is also used in the study of enzyme mechanisms and protein interactions .
Medicine: In medicinal chemistry, this compound is used in the development of pharmaceuticals. It is a key intermediate in the synthesis of drugs with potential therapeutic applications .
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. It is also used as a stabilizer and additive in certain industrial processes .
Mechanism of Action
The mechanism of action of (2-Ethoxyethyl)hydrazine dihydrochloride involves its interaction with specific molecular targets. It can act as a nucleophile, participating in various chemical reactions. The pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
- (2-Methoxyethyl)hydrazine dihydrochloride
- (2-Propoxyethyl)hydrazine dihydrochloride
- (2-Butoxyethyl)hydrazine dihydrochloride
Uniqueness: (2-Ethoxyethyl)hydrazine dihydrochloride is unique due to its specific ethoxyethyl group, which imparts distinct chemical properties. This makes it particularly useful in certain synthetic and research applications where other similar compounds may not be as effective .
Properties
CAS No. |
809282-62-0 |
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Molecular Formula |
C4H13ClN2O |
Molecular Weight |
140.61 g/mol |
IUPAC Name |
2-ethoxyethylhydrazine;hydrochloride |
InChI |
InChI=1S/C4H12N2O.ClH/c1-2-7-4-3-6-5;/h6H,2-5H2,1H3;1H |
InChI Key |
WZRLUGCDAWAPNK-UHFFFAOYSA-N |
SMILES |
CCOCCNN.Cl.Cl |
Canonical SMILES |
CCOCCNN.Cl |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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